molecular formula C8H8FNO B1408435 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine CAS No. 1549022-30-1

2-Fluoro-5-(prop-2-en-1-yloxy)pyridine

Cat. No.: B1408435
CAS No.: 1549022-30-1
M. Wt: 153.15 g/mol
InChI Key: TYBIFXLDPGRKKW-UHFFFAOYSA-N
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Description

2-Fluoro-5-(prop-2-en-1-yloxy)pyridine is a fluorinated pyridine derivative. The presence of a fluorine atom and an allyloxy group on the pyridine ring imparts unique chemical and physical properties to this compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts . These properties make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the diazotization of substituted 2-aminopyridines followed by fluorination . The reaction conditions often involve the use of sodium nitrite (NaNO2) in hydrofluoric acid (HF) for the diazotization step.

Industrial Production Methods: Industrial production of fluorinated pyridines, including 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine, often employs scalable methods such as the Balz-Schiemann reaction. This reaction involves the conversion of aromatic amines to aryl fluorides using nitrous acid and fluoroboric acid . The process is efficient and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-5-(prop-2-en-1-yloxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine involves its interaction with molecular targets through its fluorine and allyloxy groups. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors. The allyloxy group can participate in various chemical interactions, enhancing the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine’s combination of a fluorine atom and an allyloxy group provides a unique set of chemical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

2-fluoro-5-prop-2-enoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-2-5-11-7-3-4-8(9)10-6-7/h2-4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBIFXLDPGRKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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